![molecular formula C16H13F3N2O2 B13689003 2-(3,4-Dimethoxyphenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B13689003.png)
2-(3,4-Dimethoxyphenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine
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Overview
Description
2-(3,4-Dimethoxyphenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their valuable applications in organic synthesis and pharmaceutical chemistry due to their unique chemical structure and biological properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Dimethoxyphenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine can be achieved through various methods. One common approach involves the [3+2] cycloaddition of pyridinium ylide with trifluoroacetonitrile. This reaction uses 2,2,2-trifluoroacetaldehyde O-(aryl)oxime as a convenient precursor of trifluoroacetonitrile . The reaction conditions typically involve the use of a catalyst and specific temperature and pressure settings to ensure optimal yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar cycloaddition reactions. The process is optimized for scalability, ensuring that the compound can be produced in sufficient quantities for commercial applications. The use of automated reactors and continuous flow systems can enhance the efficiency and consistency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(3,4-Dimethoxyphenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and halogens (e.g., chlorine). The reaction conditions vary depending on the desired transformation, but they generally involve controlled temperature, pressure, and pH settings to ensure optimal reaction rates and product yields .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce deoxygenated compounds. Substitution reactions can result in various substituted derivatives with different functional groups .
Scientific Research Applications
2-(3,4-Dimethoxyphenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-(3,4-Dimethoxyphenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-(3,4-Dimethoxyphenyl)-1H-imidazo[4,5-b]pyridine: Another imidazo[1,2-a]pyridine derivative with similar chemical structure and properties.
2-Trifluoromethyl imidazo[1,2-a]pyridines: A class of compounds with a trifluoromethyl group, known for their potential bioactivity.
Uniqueness
2-(3,4-Dimethoxyphenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Biological Activity
2-(3,4-Dimethoxyphenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine is a compound that belongs to the imidazo[1,2-a]pyridine family, characterized by a unique chemical structure that imparts significant biological activity. With the molecular formula C16H13F3N2O2 and a molecular weight of 322.28 g/mol, this compound has garnered attention in medicinal chemistry due to its diverse pharmacological properties.
Pharmacological Properties
Research has shown that imidazo[1,2-a]pyridine derivatives exhibit a broad spectrum of biological activities. The specific compound this compound is noted for its potential in various therapeutic areas:
- Anticancer Activity : Compounds within this class have demonstrated efficacy against various cancer cell lines. For instance, structure-activity relationship (SAR) studies indicate that modifications at specific positions can enhance anticancer properties .
- Antimicrobial Effects : The imidazo[1,2-a]pyridine scaffold has been associated with antibacterial and antifungal activities, making it a candidate for the development of new antimicrobial agents .
- Anti-inflammatory Properties : Some derivatives have shown promise in reducing inflammatory responses through inhibition of cyclooxygenase enzymes .
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by its structural components. The presence of the trifluoromethyl group and the dimethoxyphenyl moiety plays a critical role in modulating its pharmacological effects. SAR studies have identified key interactions that enhance binding affinity to biological targets.
Structural Feature | Effect on Biological Activity |
---|---|
Trifluoromethyl Group | Increases lipophilicity and may enhance cellular uptake |
Dimethoxy Group | Potentially increases selectivity towards specific receptors |
Study on Anticancer Activity
A recent study investigated the anticancer properties of various imidazo[1,2-a]pyridine derivatives, including this compound. The compound was tested against several cancer cell lines, showing promising results with IC50 values indicating significant cytotoxicity at low concentrations. The study emphasized the importance of the trifluoromethyl substitution in enhancing activity against resistant cancer types .
Anti-inflammatory Research
Another research effort focused on evaluating the anti-inflammatory potential of this compound through in vitro assays measuring COX-1 and COX-2 inhibition. Results indicated that the compound could significantly reduce inflammation markers compared to standard anti-inflammatory drugs . This positions it as a potential candidate for further development in treating inflammatory diseases.
Properties
Molecular Formula |
C16H13F3N2O2 |
---|---|
Molecular Weight |
322.28 g/mol |
IUPAC Name |
2-(3,4-dimethoxyphenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine |
InChI |
InChI=1S/C16H13F3N2O2/c1-22-13-5-3-10(7-14(13)23-2)12-9-21-8-11(16(17,18)19)4-6-15(21)20-12/h3-9H,1-2H3 |
InChI Key |
GCLQXNPKSZJCPV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CN3C=C(C=CC3=N2)C(F)(F)F)OC |
Origin of Product |
United States |
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